(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazine . Pyrazine is a basic heterocyclic compound containing two nitrogen atoms. It’s a colorless liquid with a characteristic odor and is used in various chemical reactions due to its reactivity .
Synthesis Analysis
While specific synthesis methods for “®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride” were not found, pyrazine derivatives are generally synthesized through various methods including condensation, cyclization, and substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The “tetrahydro” prefix suggests that the compound has four additional hydrogen atoms, and the “oxazolo” part indicates the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Chemical Reactions Analysis
Pyrazine derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, and can also participate in condensation and cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, pyrazine derivatives generally have high melting points and are stable under normal conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, including (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride, are used in the synthesis of various piperazines. These compounds serve as scaffolds for creating 2-substituted piperazines, showcasing their importance in organic synthesis (Clark & Elbaum, 2007).
Antimicrobial Activity
- Some derivatives of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been studied for their antibacterial and antifungal properties. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Antitumoral Agents
- Derivatives of this compound have shown interesting antitumoral activity against human thyroid cancer cell lines. This highlights its potential in cancer research, particularly in inducing apoptosis and DNA fragmentation in cancer cells (Chiacchio et al., 2013).
Neuropeptide S Receptor Antagonism
- Certain enantiomers of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been synthesized and evaluated for their role as neuropeptide S receptor antagonists. This application is significant in neuropharmacology, particularly in studying the effects on arousal, sleep, and anxiety-like behavior (Trapella et al., 2011).
Conformationally Constrained Peptidomimetics
- The compound is utilized in the stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones, serving as conformationally constrained peptidomimetics. This application is relevant in the development of novel therapeutics, especially in the field of peptide-based drugs (La Venia, Dolenský, & Krchňák, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDJLDMYYSLHW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655071 |
Source
|
Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212327-95-1 |
Source
|
Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.